![molecular formula C7H14OSi B066210 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane CAS No. 187458-83-9](/img/structure/B66210.png)
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane (DMOS) is a bicyclic compound that has attracted attention in the field of organic synthesis due to its unique structural features and potential applications in various areas of research. DMOS is a heterocyclic compound that contains a silicon atom, making it a valuable building block for the synthesis of novel materials and compounds.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane is not well understood, but it is believed to be a result of its unique structural features, including the presence of a silicon atom. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been shown to interact with biological systems, including enzymes and cell membranes, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been shown to exhibit a range of biochemical and physiological effects, including antibacterial, antifungal, and antitumor activity. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has several advantages for use in laboratory experiments, including its high purity and stability. However, 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for research on 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane, including the development of new synthetic methods for its production, the exploration of its potential applications in materials science and drug discovery, and the investigation of its mechanism of action and biological activity. Additionally, the use of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane as a building block for the synthesis of novel compounds and materials may lead to the development of new technologies and applications in various fields.
Méthodes De Synthèse
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-1,3-dihydroxydisilane with ethylene oxide, or the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with trichlorosilane in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane with good purity.
Applications De Recherche Scientifique
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been utilized in various scientific research applications, including the synthesis of novel materials, such as polymers, dendrimers, and silicon-containing compounds. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has also been used as a building block for the synthesis of bioactive molecules, such as antitumor agents and antibiotics.
Propriétés
Numéro CAS |
187458-83-9 |
|---|---|
Nom du produit |
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane |
Formule moléculaire |
C7H14OSi |
Poids moléculaire |
142.27 g/mol |
Nom IUPAC |
3,3-dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H14OSi/c1-9(2)4-3-6-7(5-9)8-6/h6-7H,3-5H2,1-2H3 |
Clé InChI |
UCFPGMSJYOIBJQ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2C(C1)O2)C |
SMILES canonique |
C[Si]1(CCC2C(C1)O2)C |
Synonymes |
7-Oxa-3-silabicyclo[4.1.0]heptane, 3,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



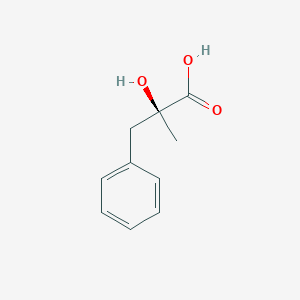
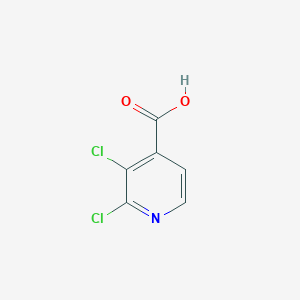
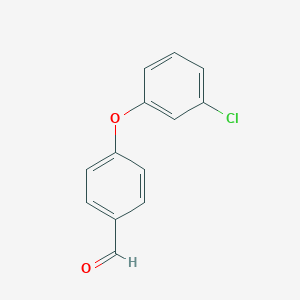
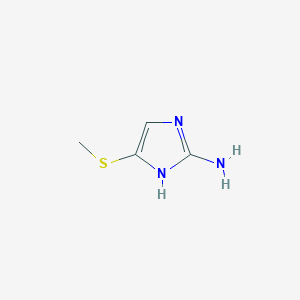
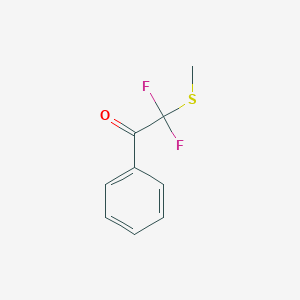
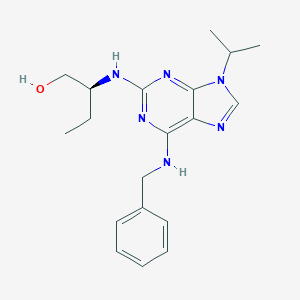
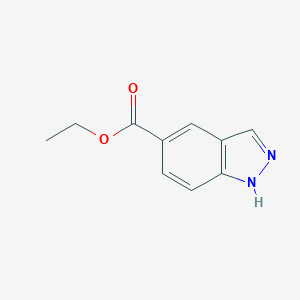
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)
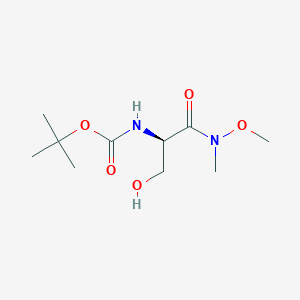
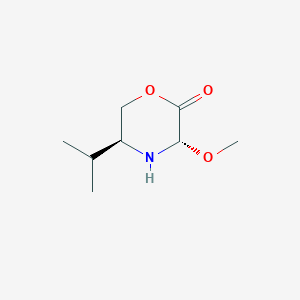
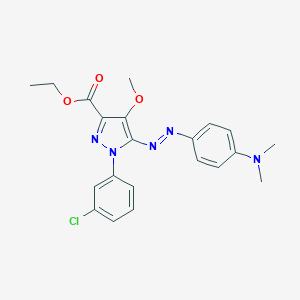

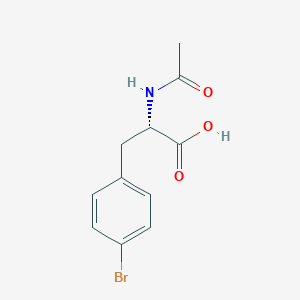
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)